Lipophilicity (XLogP3) Differentiation: Intermediate logP Positions 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one Between Unsubstituted Core and Benzobicyclon
3-Benzoylbicyclo[3.2.1]oct-3-en-2-one exhibits a computed XLogP3 of 2.9, placing it precisely intermediate between the unsubstituted bicyclo[3.2.1]oct-3-en-2-one parent core (XLogP3 = 1.4) and the agrochemical benzobicyclon (LogP = 3.64) [1][2]. The +1.5 log unit increase over the parent core reflects the contribution of the benzoyl group to lipophilicity, while the −0.74 log unit difference relative to benzobicyclon is attributable to the absence of the 4-phenylthio and 2-chloro-4-methylsulfonyl substituents present in the herbicide [3]. A LogP of 2.9 falls within the optimal range for CNS drug candidates (typically LogP 2–5) and oral bioavailability (LogP < 5), whereas the parent core (LogP 1.4) may exhibit insufficient membrane partitioning and benzobicyclon (LogP 3.64) approaches the upper limit associated with poor aqueous solubility [2].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 (PubChem); LogP = 2.79 (ChemSrc computed) |
| Comparator Or Baseline | Parent core: XLogP3 = 1.4 (PubChem CID 376751); Benzobicyclon: LogP = 3.64 (Sielc.com) |
| Quantified Difference | ΔLogP vs. parent core: +1.5 log units; ΔLogP vs. benzobicyclon: −0.74 log units |
| Conditions | Computed XLogP3 values from PubChem 2.1 (2021.05.07 release); experimental LogP for benzobicyclon from vendor data |
Why This Matters
For procurement decisions, the intermediate LogP of 2.9 predicts superior oral absorption potential compared to the parent core while offering better aqueous solubility than benzobicyclon, making it a more versatile starting point for medicinal chemistry optimization.
- [1] PubChem Compound Summary CID 71348399: 3-Benzoylbicyclo[3.2.1]oct-3-en-2-one – XLogP3-AA = 2.9. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71348399 View Source
- [2] PubChem Compound Summary CID 376751: Bicyclo[3.2.1]oct-3-en-2-one – XLogP3-AA = 1.4. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/376751 View Source
- [3] Sielc.com: Benzobicyclon (CAS 156963-66-5) – LogP = 3.64, Molecular Weight = 446.960. https://www.sielc.com/Benzobicyclon.html View Source
